

Technical Guide: Dnp-RNATAV-NH2 in Glycobiology Research[1]

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Compound of Interest

Compound Name: *Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2*

CAS No.: 153919-61-0

Cat. No.: B585130

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Executive Summary

Dnp-RNATAV-NH2 (2,4-Dinitrophenyl-Arg-Asn-Ala-Thr-Ala-Val-NH2) is a synthetic hexapeptide substrate utilized primarily in the kinetic characterization of glycosyltransferases and viral proteases.[1] In the context of glycobiology, its specific sequence, containing the canonical Asn-Ala-Thr (NAT) sequon, makes it a valuable probe for monitoring N-linked glycosylation (Oligosaccharyltransferase activity) and O-GlcNAcylation.[1] The N-terminal Dinitrophenyl (Dnp) group serves as a chromogenic tag (

nm) and a hydrophobicity enhancer, facilitating precise separation and quantification of glycosylated products via Reverse-Phase HPLC (RP-HPLC).[1]

Chemical & Structural Properties

The utility of Dnp-RNATAV-NH2 relies on its dual-domain structure: the Reporter Domain (Dnp) and the Recognition Domain (RNATAV).[1]

Parameter	Specification
Sequence	Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH ₂
Formula	
Molecular Weight	~807.8 g/mol
CAS Number	153919-61-0
Solubility	Soluble in water, DMSO, and 50% Acetonitrile
Purity Standard	(HPLC)
Detection	UV/Vis Absorbance (350–365 nm) or Fluorescence Quenching (FRET acceptor)

Mechanistic Role in Glycobiology

The sequence RNATAV contains two critical sites for glycosylation research:

- **N-Glycosylation Site (Asn-Ala-Thr):** The N-x-T motif is the consensus sequon for Oligosaccharyltransferase (OST), which transfers a pre-assembled oligosaccharide from a dolichol donor to the Asparagine (N) residue.^[1]
- **O-Glycosylation Site (Thr):** The Threonine (T) residue is a potential acceptor for O-GlcNAc Transferase (OGT), which adds N-acetylglucosamine to nuclear and cytoplasmic proteins.^[1]

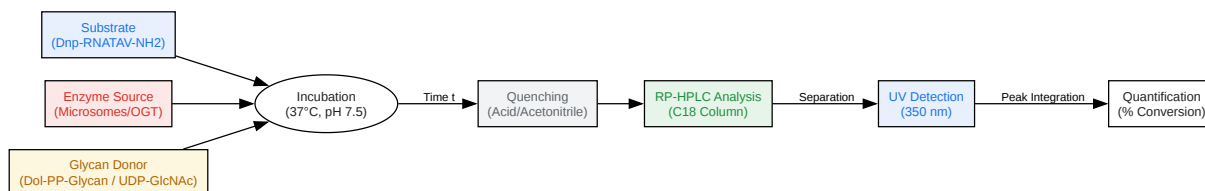
The Dnp group acts as a spectrophotometric handle.^[1] Unlike radioactive assays (using

H-UDP-GlcNAc), Dnp-peptides allow for non-radioactive, continuous, or endpoint analysis via HPLC.^[1] The Dnp tag increases the retention time on a C18 column; glycosylation adds hydrophilicity, significantly shifting the retention time earlier, allowing for clear peak resolution.^[1]

Experimental Workflows

Diagram: Glycosyltransferase Assay Logic

The following diagram illustrates the workflow for using Dnp-RNATAV-NH₂ to assay Oligosaccharyltransferase (OST) or OGT activity.



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Caption: Workflow for enzymatic characterization using Dnp-RNATAV-NH2. The hydrophobic Dnp tag facilitates separation of the glycopeptide product from the substrate.[1]

Protocol: HPLC-Based Glycosylation Assay

This protocol validates the activity of OGT or OST using Dnp-RNATAV-NH2.[1]

Reagents:

- Buffer A: 50 mM Tris-HCl, 10 mM , pH 7.5.
- Substrate Stock: 1 mM Dnp-RNATAV-NH2 in 50% DMSO.
- Donor: 10 mM UDP-GlcNAc (for OGT) or Dolichol-linked oligosaccharide (for OST).
- Stop Solution: 10% Acetic Acid or 100% Methanol.[1]

Step-by-Step Methodology:

- Reaction Assembly: In a microcentrifuge tube, combine:
 - Buffer A[1]
 - Dnp-RNATAV-NH2 (Final:)

- Donor Substrate (Saturating concentration)[1]
- Enzyme Prep (e.g., cell lysate or purified OGT)[1]
- to
[1]
- Incubation: Incubate at
for 30–60 minutes.
- Termination: Stop the reaction by adding
of Stop Solution. Centrifuge at 12,000 x g for 5 minutes to remove precipitated protein.
- HPLC Analysis: Inject
of the supernatant onto a C18 Reverse-Phase column.
 - Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 20 minutes.[1]
 - Detection: Monitor Absorbance at 350 nm.[1]
- Data Interpretation:
 - Substrate Peak: Elutes later (more hydrophobic).[1]
 - Product Peak: Elutes earlier (glycosylation increases polarity).[1]
 - Calculation:

Specificity & Causality

Why use Dnp-RNATAV-NH₂ over other substrates?

- Defined Chemical Structure: Unlike protein substrates (e.g., Casein), this peptide allows for the determination of exact

and

values for the specific NAT or T site.[1]

- Quenching/FRET Potential: While primarily used for HPLC, the Dnp group is a potent quencher.[1] If the enzyme reaction involves cleavage (e.g., by a contaminating protease like HIV Protease or TACE), the peptide can be re-engineered with a fluorophore (e.g., Abz or Mca) at the C-terminus.[1] In such a FRET setup, Dnp-RNATAV-Fluorophore would show increased fluorescence upon cleavage.[1]
- N-Linked Glycosylation Probe: The Asn-Ala-Thr sequence is the minimal requirement for N-glycosylation.[1] Dnp-RNATAV-NH2 is sufficiently short to penetrate microsomes (if permeabilized) yet possesses the necessary sequon for recognition by the OST complex active site.[1]

Comparative Substrate Data

Substrate	Sequence	Target Enzyme	Detection Mode
Dnp-RNATAV-NH2	R-N-A-T-A-V	OST / OGT	HPLC (UV 350nm)
Tab1 Peptide	V-P-N-A-T-S-T	OGT	Radiometric / Mass Spec
CKII Peptide	Y-R-T-P-T-S-V	OGT	Radiometric
MMP Substrate	Dnp-P-L-G-L-W-A...[1]	MMPs	FRET (Fluorogenic)

References

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